Differential Cytotoxicity in p53-Null Hep3B Hepatocellular Carcinoma Cells
Isohopeaphenol exhibits selective cytotoxic activity against the p53-null Hep3B HCC cell line compared to the p53 wild-type HepG2 line, with a potency that is half that of its geometric isomer, hopeaphenol. In a comparative screen of six stilbene oligomers, isohopeaphenol showed an IC50 of 26.0 µM in Hep3B cells, whereas hopeaphenol was more potent (IC50: 13.1 µM). In contrast, the dimer R2-viniferin was more potent in HepG2 cells (IC50: 9.7 µM) but less active in Hep3B (IC50: 47.8 µM), highlighting the cell-line-specific efficacy of isohopeaphenol [1].
| Evidence Dimension | Cytotoxic potency (72 h exposure) in Hep3B cells |
|---|---|
| Target Compound Data | IC50: 26.0 ± 3.0 µM |
| Comparator Or Baseline | Hopeaphenol: IC50 13.1 ± 4.1 µM; R2-viniferin: IC50 47.8 ± 2.8 µM |
| Quantified Difference | 2-fold less potent than hopeaphenol in Hep3B; 1.8-fold more potent than R2-viniferin |
| Conditions | Human hepatocellular carcinoma Hep3B cells (p53-null), 72 h exposure, MTT assay |
Why This Matters
For researchers targeting p53-mutant cancers, isohopeaphenol provides a defined intermediate potency and a distinct selectivity profile compared to its isomer, which is critical for SAR studies and assay design.
- [1] Aja, I., et al. (2020). Screening of Natural Stilbene Oligomers from Vitis vinifera for Anticancer Activity on Human Hepatocellular Carcinoma Cells. *Antioxidants*, 9(6), 469. View Source
